(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties may include acidity or basicity, reactivity with other substances, and stability .Scientific Research Applications
Antitumor Properties and Mechanism of Action
Benzothiazole derivatives have been identified as potent antitumor agents with selective efficacy against various cancer cell lines. For example, novel 2-(4-aminophenyl)benzothiazoles demonstrate highly selective and potent antitumor properties both in vitro and in vivo. Their mechanism of action is associated with the induction of cytochrome P450 1A1, leading to the formation of active metabolites that contribute to their cytotoxic effects against cancer cells. These compounds have been modified to improve their pharmacokinetic properties and increase their solubility for clinical evaluation, highlighting their potential as therapeutic agents in oncology (Bradshaw et al., 2002).
Synthetic Approaches and Chemical Properties
Research into benzothiazole derivatives has also focused on their synthesis and the development of novel compounds with enhanced biological activities. Efficient, microwave-mediated synthesis techniques have been explored for the production of benzothiazole- and benzimidazole-based heterocycles, contributing to the diversity of compounds available for biological testing and potential therapeutic applications (Darweesh et al., 2016).
Applications in Corrosion Inhibition
Beyond their antitumor activities, benzothiazole derivatives have found applications in other areas such as corrosion inhibition. For instance, derivatives have been synthesized and studied for their effectiveness in protecting steel against corrosion in acidic environments, demonstrating the versatility of benzothiazole compounds in both medical and industrial applications (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-6-2-3-7-14(12)19-11-13(10-18)17-20-15-8-4-5-9-16(15)21-17/h2-9,11,19H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVYYOCFCLIXQP-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile |
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